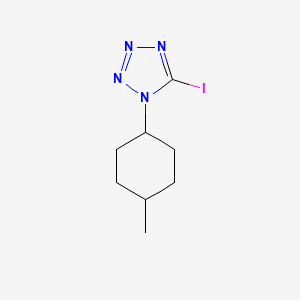
5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an iodine atom and a 4-methylcyclohexyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.
Attachment of the 4-Methylcyclohexyl Group: The 4-methylcyclohexyl group can be attached through a substitution reaction involving a suitable cyclohexyl derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The iodine atom and tetrazole ring can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1-methylimidazole: Another iodine-substituted heterocyclic compound with different biological activities.
1-(4-Methylcyclohexyl)-1H-tetrazole: Lacks the iodine atom but shares the tetrazole ring and cyclohexyl group.
Uniqueness
5-Iodo-1-(4-methylcyclohexyl)-1H-tetrazole is unique due to the presence of both the iodine atom and the 4-methylcyclohexyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
919097-73-7 |
|---|---|
Molecular Formula |
C8H13IN4 |
Molecular Weight |
292.12 g/mol |
IUPAC Name |
5-iodo-1-(4-methylcyclohexyl)tetrazole |
InChI |
InChI=1S/C8H13IN4/c1-6-2-4-7(5-3-6)13-8(9)10-11-12-13/h6-7H,2-5H2,1H3 |
InChI Key |
ZWPCWFBKUOSSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2C(=NN=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
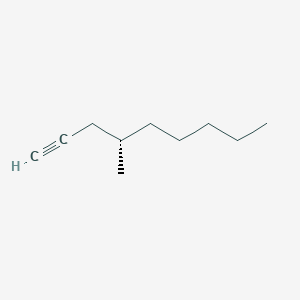
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
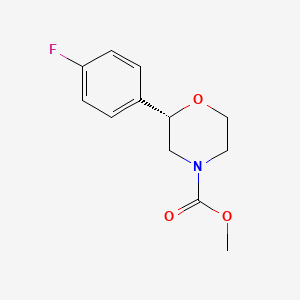
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
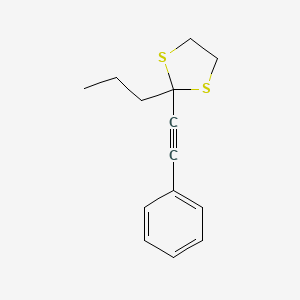
![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)
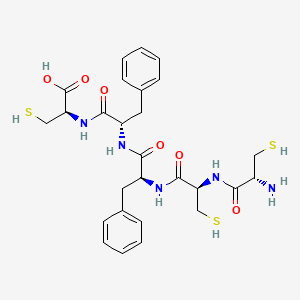
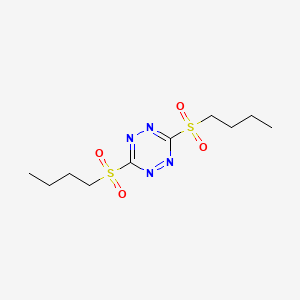
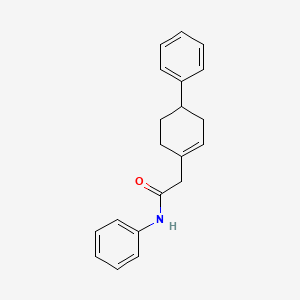
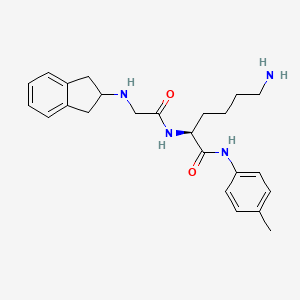

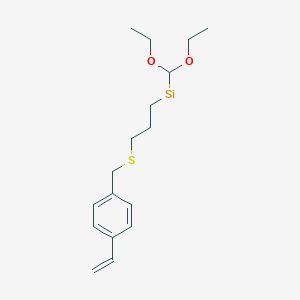
![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
